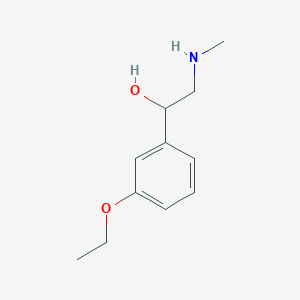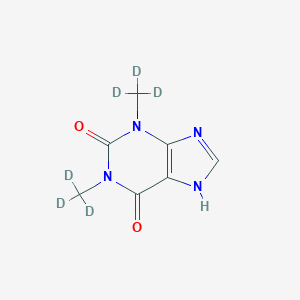
Theophylline-d6
Descripción general
Descripción
Theophylline is a methylxanthine drug commonly used in the treatment of chronic obstructive pulmonary diseases (COPD). It has been the subject of various studies due to its pharmacological effects and its impact on biological systems. For instance, theophylline has been shown to induce osteopenia and alter calciotropic hormones in rats, suggesting that it can have significant effects on bone cells and systemic calcium homeostasis .
Synthesis Analysis
The synthesis of theophylline derivatives has been explored in several studies. One such derivative is the 7-(2-phenyl-2-methanesulfonyloxy)ethyl congener of theophylline, which was further reacted with ammonia or primary amines to yield products including the styrene analogue and 7-(2-amino-2-phenylethyl)theophylline . Another study reported the synthesis of a thioxanthine nucleoside, 8-methyl-6-thio-7-(β-D-xylopyranosyl)theophylline, and examined the conformational aspects of its peracetyl derivatives .
Molecular Structure Analysis
The molecular structure of theophylline derivatives has been elucidated using various spectroscopic techniques. For instance, the structure of 1,2,3,6-tetrahydro-6-imino-2-oxo-7H-purine derivatives was determined through spectroscopic analysis, including HMBC correlation and X-ray crystallography . Additionally, molecular mechanics calculations were employed to study the stability of rotamers and the syn–anti equilibrium of the peracetyl derivatives of the synthesized thioxanthine nucleoside .
Chemical Reactions Analysis
The chemical reactivity of theophylline has been investigated through its interactions with different reagents. The reaction of theophylline with mesyloxy and phenylethyl groups, followed by treatment with amines, demonstrates its ability to form various purine derivatives . These reactions are significant as they expand the chemical diversity of theophylline and its potential for creating new pharmacologically active compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of theophylline and its derivatives are crucial for understanding their pharmacokinetics and pharmacodynamics. Although the provided papers do not directly discuss the physical and chemical properties of theophylline-d6, they do provide insights into the structural aspects that can influence these properties. For example, the restricted rotation about the glycoside bond in the peracetyl derivatives of the thioxanthine nucleoside may affect its physical behavior and interaction with biological molecules . Theophylline's ability to induce osteoblast apoptosis and affect bone regeneration also points to its biochemical reactivity and the importance of its concentration within biological systems .
Aplicaciones Científicas De Investigación
Inhalable Dry Powder Formulation
Theophylline (TP) has been explored for its potential in asthma treatment through a dry powder inhalable (DPI) formulation, aimed at direct lung delivery. This approach could circumvent the side effects associated with conventional oral delivery. The DPI TP formulation demonstrated physico-chemical stability and suitable aerodynamic size for lung delivery. Aerosolization performance analysis indicated a fine particle fraction suitable for inhalation therapy (Zhu et al., 2015).
Solubility Enhancement Studies
The solubility of Theophylline in various solvents, including natural deep eutectic solvents (NADES), was studied. The synergistic effect of organic solvents mixed with water notably increased theophylline dissolution. This study is significant for solvent screening in pharmaceutical applications, particularly in enhancing the solubility of active pharmaceutical ingredients like theophylline (Cysewski et al., 2021).
Impact on Bone Health
Theophylline's effects on bone cells and systemic calcium homeostasis were investigated, revealing its potential to induce osteoblast apoptosis and alter bone regeneration. This highlights the need for caution in theophylline's long-term use, especially in conditions like chronic obstructive pulmonary diseases (COPD) (Pal et al., 2016).
Metabolic Mechanisms Analysis
A study investigated the metabolic mechanisms of theophylline by cytochrome P450 monooxygenase, providing insights into the N-demethylation mechanism of xanthine derivatives. This research aids in understanding theophylline's metabolic pathways and potential impacts on neurological health (Rao et al., 2018).
Aptamer Binding Analysis
Research on theophylline's interaction with aptamers using biolayer interferometry, surface-enhanced Raman spectroscopy, and molecular dynamics provided insights into aptamer binding processes. This is crucial for improving the sensitivity and specificity of theophylline detection in clinical diagnostics (Cui et al., 2020).
Polymorph Characterization
Dynamic nuclear polarization enhanced solid-state NMR spectroscopy was used to characterize polymorphs of theophylline. This technique aids in understanding polymorphic transitions and the structural characterization of pharmaceutical compounds (Pinon et al., 2015).
Genotoxic Effects Evaluation
Studies on the genotoxic effects of theophylline in mice revealed significant chromosomal aberrations and DNA damage in various tissues. This highlights potential risks associated with high doses or prolonged use of theophylline (Farghaly & El Sherbeny, 2005).
Corrosion Inhibition Study
Research using expired theophylline as a corrosion inhibitor for aluminum alloy in saline solutions demonstrated its effectiveness. This opens avenues for its application in material science and engineering (Su, 2020).
Mecanismo De Acción
Target of Action
Theophylline-d6, a deuterated form of Theophylline, primarily targets phosphodiesterase isoenzymes and adenosine receptors . These targets play crucial roles in various physiological processes. Phosphodiesterase isoenzymes are involved in the breakdown of cyclic AMP in smooth muscles, while adenosine receptors are involved in numerous signaling pathways and physiological functions .
Mode of Action
Theophylline-d6 acts as a phosphodiesterase inhibitor and an adenosine receptor blocker . By inhibiting phosphodiesterase, it prevents the breakdown of cyclic AMP, leading to smooth muscle relaxation and bronchial dilation . Blocking adenosine receptors disrupts adenosine-mediated signaling pathways . Theophylline-d6 also acts as a histone deacetylase activator , which can influence gene expression .
Biochemical Pathways
Theophylline-d6 affects several biochemical pathways. It inhibits the action of phosphodiesterase isoenzymes, leading to an increase in cyclic AMP levels . This increase can cause smooth muscle relaxation and bronchial dilation, which are beneficial in conditions like asthma and COPD . Theophylline-d6 also blocks adenosine receptors, disrupting adenosine-mediated signaling pathways . Additionally, it has been found to inhibit quorum sensing and biofilm formation in certain bacterial species .
Pharmacokinetics
Theophylline-d6, like Theophylline, is well absorbed when taken orally . It distributes rapidly into fat-free tissues and body water . About 40% of the drug is bound to plasma proteins, primarily albumin . Theophylline-d6 is primarily eliminated by hepatic metabolism involving isoenzymes of the cytochrome P450 system . Renal elimination of unchanged drug accounts for 10 to 15% of the total elimination of the dose in adults .
Result of Action
The primary result of Theophylline-d6’s action is the relaxation of the smooth muscle of the bronchial airways and pulmonary blood vessels, leading to bronchodilation . This makes it effective in managing the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction . It also reduces airway responsiveness to histamine, methacholine, adenosine, and allergen .
Action Environment
The action of Theophylline-d6 can be influenced by various environmental factors. For instance, the presence of certain diseases like hepatic cirrhosis, acute pulmonary edema, and cor pulmonale can reduce the clearance of theophylline . Factors like obesity, smoking habit, diet, and age can also influence theophylline clearance . Furthermore, theophylline’s crystallization and phase transformation can be affected by the solvent used, indicating that its physical properties and stability can be influenced by the environment .
Safety and Hazards
Direcciones Futuras
Theophylline, the non-deuterated form of Theophylline-d6, has been proposed as an adjuvant in the treatment of COVID-19 patients due to its bronchodilatory, immunomodulatory, and potentially antiviral mechanisms . It is also suggested that Theophylline may be used in the future for the treatment of bradyarrhythmias after cardiac transplantation, prophylactic medication to reduce the severity of nephropathy associated with intravenous administration of contrast material, therapy for breathing problems during sleep, and treatment for leukemias .
Propiedades
IUPAC Name |
1,3-bis(trideuteriomethyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(C(=O)N(C1=O)C([2H])([2H])[2H])NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583081 | |
| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Theophylline-d6 | |
CAS RN |
117490-39-8 | |
| Record name | 1,3-Bis[(~2~H_3_)methyl]-3,7-dihydro-1H-purine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is theophylline-d6 used in this study instead of directly measuring theophylline levels?
A1: Theophylline-d6 is a deuterated form of theophylline, meaning it has a similar structure but with some hydrogen atoms replaced by deuterium (heavy hydrogen). This makes it chemically similar to theophylline but distinguishable by mass spectrometry. In this study [], theophylline-d6 serves as an internal standard. It is added in a known concentration to the urine samples before analysis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



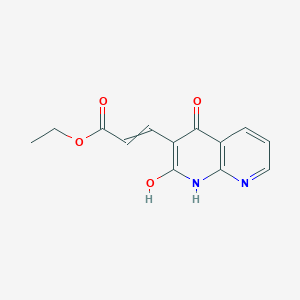
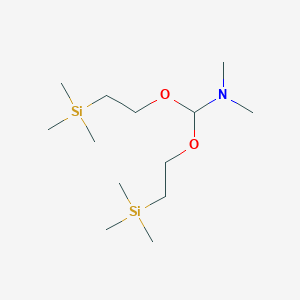
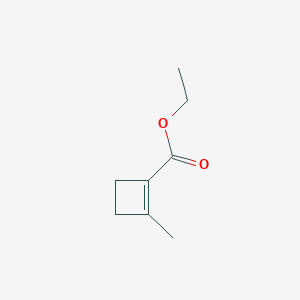
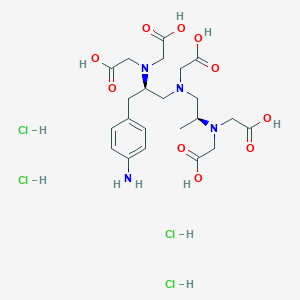
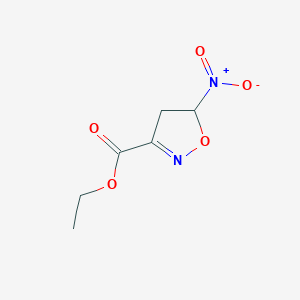
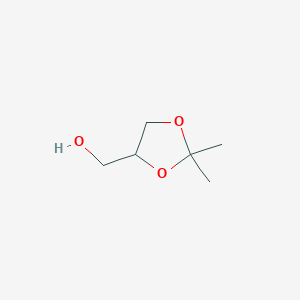
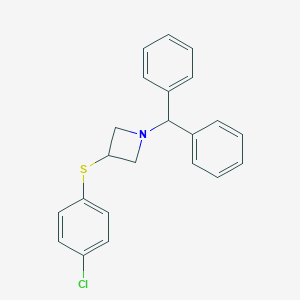

![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
![2-Chloro-9-cyclohexyl-N-[4-(4-morpholinyl)phenyl]-9H-purin-6-amine](/img/structure/B138558.png)

